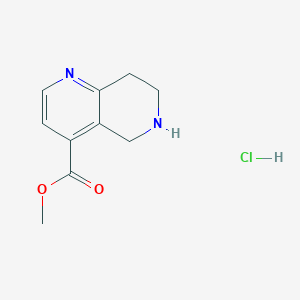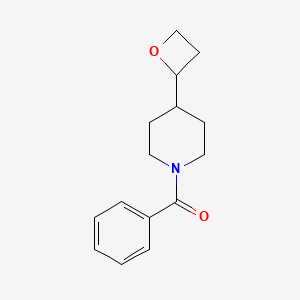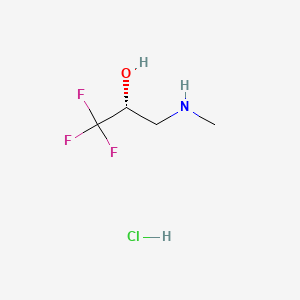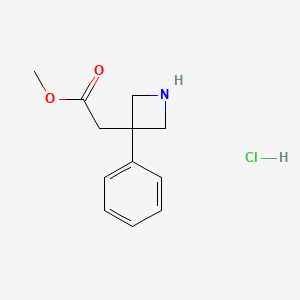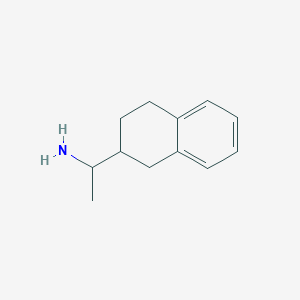
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine is an organic compound with the molecular formula C12H17N It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an ethanamine group is attached to the second carbon of the tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives followed by amination. The process typically requires high-pressure hydrogenation reactors and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form more saturated amines using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: More saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral ligands.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine: A structural isomer with the amine group attached to the first carbon of the tetrahydronaphthalene ring.
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol: An alcohol derivative with a hydroxyl group instead of an amine group.
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with the amine group directly attached to the naphthalene ring.
Uniqueness: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,9,11H,6-8,13H2,1H3 |
Clave InChI |
SNGPFEAJYGCEMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCC2=CC=CC=C2C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


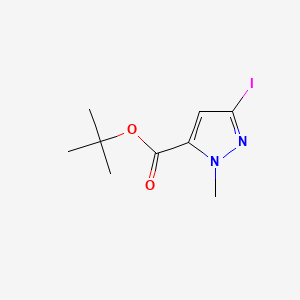
![tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B13459213.png)
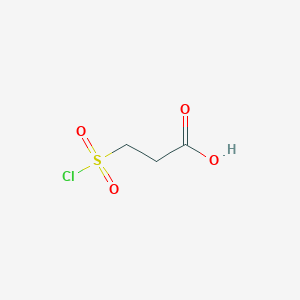
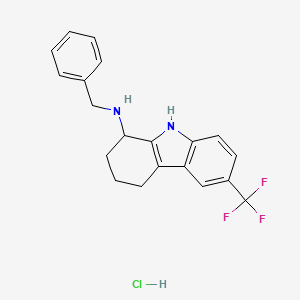
![Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459238.png)
![9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate](/img/structure/B13459250.png)
![6-Aminothieno[3,2-b]pyridin-7-ol](/img/structure/B13459257.png)
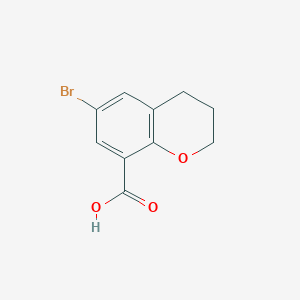
![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)
![rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate](/img/structure/B13459278.png)
